

# An In-depth Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

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## Compound of Interest

**Compound Name:** 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

**Cat. No.:** B183026

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CAS Number: 34549-69-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-5-methoxy-3-nitrobenzaldehyde**, a synthetic organic compound with potential applications in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and putative biological activities, offering a valuable resource for researchers in drug discovery and development.

## Core Compound Information

**2-Hydroxy-5-methoxy-3-nitrobenzaldehyde** is an aromatic aldehyde characterized by a benzene ring substituted with hydroxyl, methoxy, nitro, and formyl functional groups. These groups contribute to its unique chemical reactivity and potential for biological interactions.

Structure:

Chemical Structure of **2-Hydroxy-5-methoxy-3-nitrobenzaldehyde**.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties is presented below. This data is essential for compound identification, purity assessment, and predicting its behavior in

various experimental settings.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	34549-69-4	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	197.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Powder	
Melting Point	129-134 °C	
SMILES	COc1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O	<a href="#">[1]</a>
InChI	InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3	<a href="#">[1]</a>

Table 2: Spectroscopic Data

Technique	Data Highlights	Source
<sup>1</sup> H NMR	Spectra available, but detailed peak assignments not published in readily available literature.	<a href="#">[4]</a>
<sup>13</sup> C NMR	Spectra available, but detailed peak assignments not published in readily available literature.	<a href="#">[4]</a>
Mass Spectrometry (GC-MS)	Top Peaks (m/z): 197, 179, 149	<a href="#">[1]</a>
Infrared (IR) Spectroscopy	Vapor phase IR spectra available.	<a href="#">[1]</a>

## Synthesis

**2-Hydroxy-5-methoxy-3-nitrobenzaldehyde** is typically synthesized via the nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The following is a representative experimental protocol adapted from established procedures for the nitration of phenolic aldehydes.

## Experimental Protocol: Synthesis from o-Vanillin

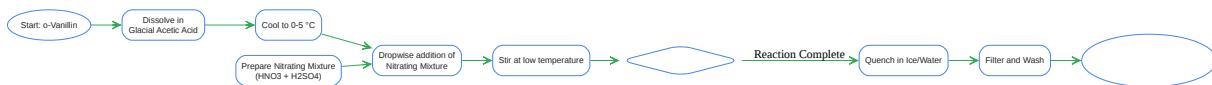
Materials:

- o-Vanillin
- Glacial Acetic Acid
- Nitric Acid (concentrated)
- Sulfuric Acid (concentrated)
- Ice
- Deionized Water

- Standard laboratory glassware and stirring equipment

Procedure:

- Dissolution: Dissolve o-vanillin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
- Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid (typically in a 1:2 ratio) while cooling in an ice bath. This process is highly exothermic.
- Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of o-vanillin over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of **2-Hydroxy-5-methoxy-3-nitrobenzaldehyde** should form.
- Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.



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Workflow for the synthesis of **2-Hydroxy-5-methoxy-3-nitrobenzaldehyde**.

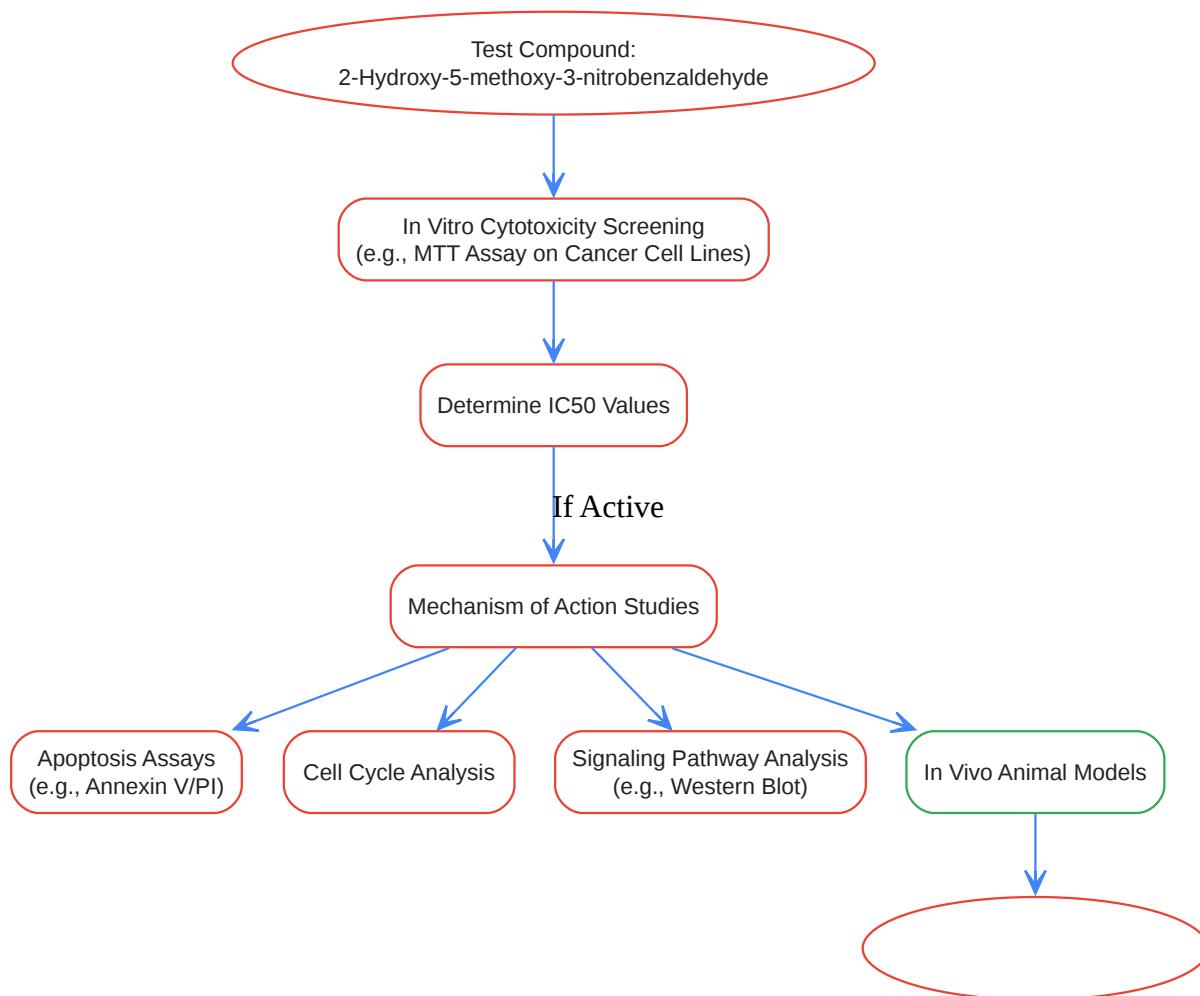
## Potential Biological Activities

While direct and extensive experimental evidence for the biological activity of **2-Hydroxy-5-methoxy-3-nitrobenzaldehyde** is limited in publicly available literature, research on structurally related nitrobenzaldehyde and salicylaldehyde derivatives provides a strong basis for predicting its potential pharmacological properties.

## Putative Anticancer Activity

Some sources suggest that **2-Hydroxy-5-methoxy-3-nitrobenzaldehyde** has been shown to possess anti-cancer properties.<sup>[2]</sup> It is purported to inhibit the proliferation of cancer cells, including colon and cervical cancer cell lines, by inhibiting protein synthesis and inducing apoptosis.<sup>[2]</sup> However, specific quantitative data, such as IC<sub>50</sub> values from peer-reviewed studies, are not readily available.

The evaluation of a novel compound's anticancer potential typically follows a hierarchical screening process.

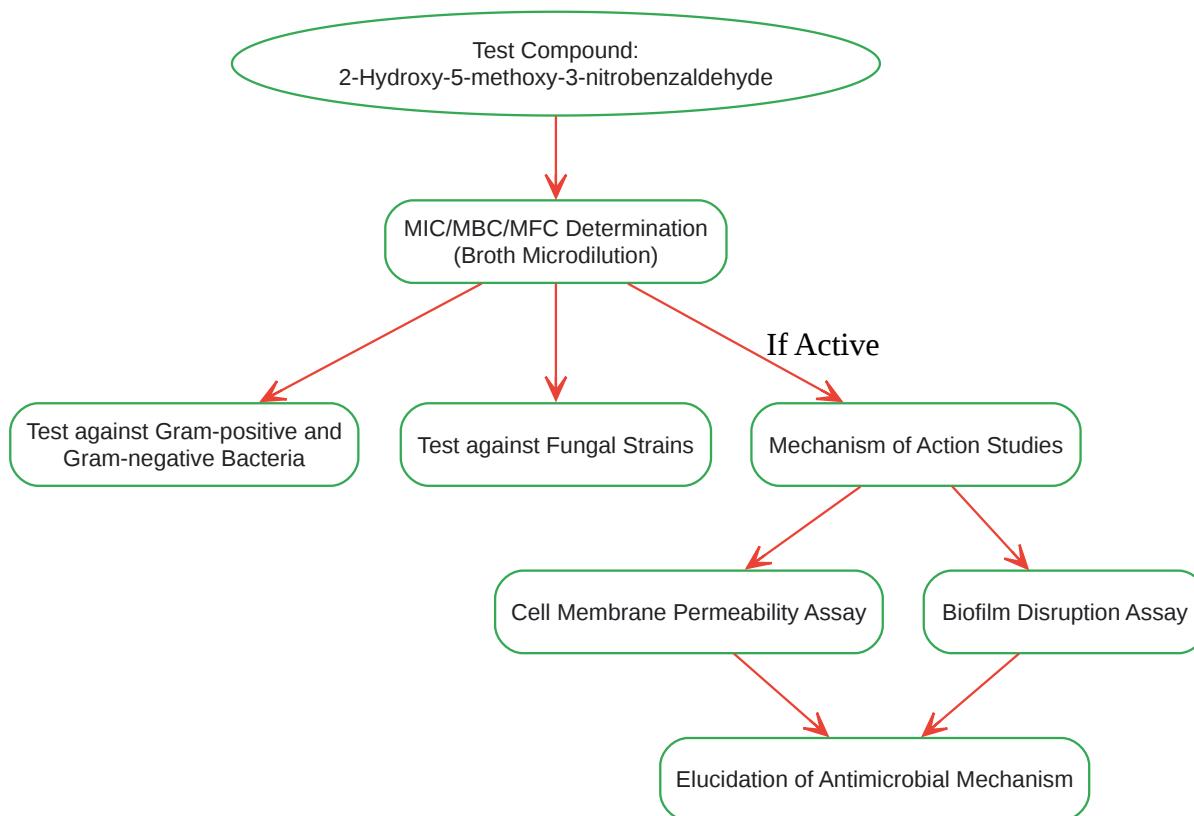
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General workflow for anticancer drug discovery.

## Putative Antimicrobial Activity

The presence of both hydroxyl and nitro groups on a benzaldehyde scaffold is a key structural feature often associated with antimicrobial efficacy. While specific minimum inhibitory concentration (MIC) values for **2-Hydroxy-5-methoxy-3-nitrobenzaldehyde** are not reported in the available literature, it is plausible that this compound may exhibit antibacterial and antifungal properties. The proposed mechanism for related compounds often involves the disruption of microbial cell membranes.

A standard workflow for evaluating the antimicrobial potential of a novel compound is outlined below.



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General workflow for antimicrobial evaluation.

## Putative Signaling Pathway Interactions

Direct experimental evidence implicating **2-Hydroxy-5-methoxy-3-nitrobenzaldehyde** in the modulation of specific signaling pathways is currently lacking in the scientific literature. However, research on other substituted benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades. For instance, some benzaldehydes have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis. Further research is

necessary to elucidate the specific molecular targets and signaling pathways modulated by **2-Hydroxy-5-methoxy-3-nitrobenzaldehyde**.

## Conclusion and Future Directions

**2-Hydroxy-5-methoxy-3-nitrobenzaldehyde** is a readily synthesizable compound with potential for further investigation in the fields of anticancer and antimicrobial drug discovery. While current publicly available data is limited, the known activities of structurally similar compounds provide a strong rationale for its biological evaluation. Future research should focus on a comprehensive characterization of its biological activities, including *in vitro* and *in vivo* studies, to determine its therapeutic potential and elucidate its mechanism of action at the molecular level. The development of a reliable and scalable synthetic protocol will also be crucial for facilitating these investigations.

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## References

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- 2. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | 34549-69-4 | FH70278 [biosynth.com]
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